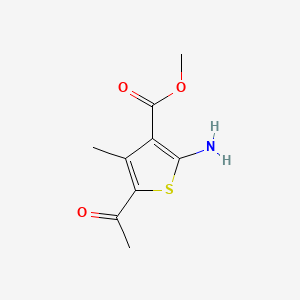

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (MAMTC) is a compound which has been studied extensively in recent years due to its potential applications in scientific research. MAMTC is a derivative of thiophene and is an important building block for the synthesis of other molecules. It is an aromatic compound with a sulfur-containing heterocyclic ring system, which makes it a valuable target for research.

Aplicaciones Científicas De Investigación

Metabolism and Enzymatic Studies

- Ectoine Biosynthesis in Halotolerant Methanotrophs : Research on halotolerant methanotrophs has uncovered the genetic and enzymatic pathways for the biosynthesis of ectoine, a compatible solute accumulated by halophilic and halotolerant microorganisms to prevent osmotic stress in highly saline environments. The identification of genes coding for specific enzymes in the ectoine biosynthesis pathway offers insights into metabolic adaptations to extreme environments (Reshetnikov et al., 2011).

Drug Synthesis and Biomedical Applications

- Levulinic Acid in Drug Synthesis : Levulinic acid, derived from biomass, has been recognized as a key building block in drug synthesis due to its flexibility and the presence of carbonyl and carboxyl groups. Its applications in cancer treatment, medical materials, and other medical fields highlight its potential in synthesizing a variety of value-added chemicals and reducing the cost of drug synthesis (Zhang et al., 2021).

Environmental and Epigenetic Research

- Environmental Epigenetics and Genome Flexibility : Studies have shown the significant role of epigenetic modifications such as DNA methylation and demethylation in mammalian genome regulation. Specific attention is given to 5-Hydroxymethylcytosine (5hmC) as an essential hallmark of epigenetic gene regulation and its potential contributions to responses to environmental factors. This research underscores the importance of understanding epigenetic mechanisms in mediating the genome's flexibility in response to environmental changes (Efimova et al., 2020).

Mecanismo De Acción

Target of Action

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple pathways may be involved .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Propiedades

IUPAC Name |

methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-4-6(9(12)13-3)8(10)14-7(4)5(2)11/h10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOISZCZRFSKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2424523.png)

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2424528.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)

![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)